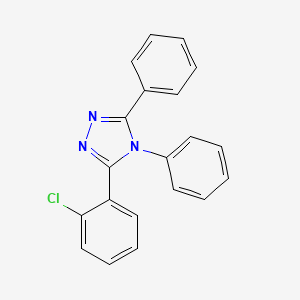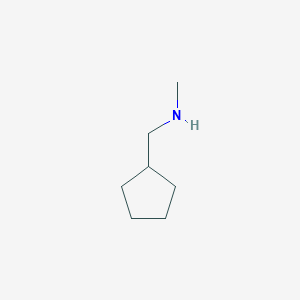
1-cyclopentyl-N-methyl-methanamine
説明
Synthesis Analysis
The synthesis of related compounds, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, involves the use of methanimine synthons in [2 + 2] cycloadditions with ketenes. This process yields 4-unsubstituted β-lactams in a single step . Although this does not directly describe the synthesis of 1-Cyclopentyl-N-methyl-methanamine, it suggests that similar strategies could potentially be applied to synthesize structurally related amines.
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-N-methyl-methanamine is not analyzed in the provided papers. However, the structure of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives is discussed, highlighting the importance of the amine group in the activity of these compounds as serotonin 5-HT1A receptor-biased agonists . This indicates that the amine functional group plays a critical role in the biological activity of these molecules.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 1-Cyclopentyl-N-methyl-methanamine. However, the first paper discusses the reactivity of a methanimine synthon in cycloaddition reactions , which could be relevant when considering the reactivity of other methanamine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopentyl-N-methyl-methanamine are not detailed in the provided papers. Nonetheless, the second paper describes the properties of a series of methanamine derivatives, such as high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration . These properties are crucial for the development of pharmaceutical agents and could be considered when analyzing the properties of 1-Cyclopentyl-N-methyl-methanamine.
Relevant Case Studies
The second paper provides a case study of a methanamine derivative that acts as a biased agonist of serotonin 5-HT1A receptors, with robust antidepressant-like activity confirmed in vivo . This case study is relevant as it demonstrates the potential therapeutic applications of methanamine derivatives, which could extend to compounds like 1-Cyclopentyl-N-methyl-methanamine.
科学的研究の応用
1. Green Solvent in Biomass Conversion and Biorefinery
- Application : CPME is used as a green solvent in biomass conversion and biorefinery processes . It is one of the green solvents that can replace conventional petrochemical solvents .
- Method : The application of CPME in this field is based on the principles of green chemistry, which aim to reduce environmental pollution .
- Results : The use of CPME as a green solvent has been found to reduce the harmful and toxic effects on the environment caused by conventional petrochemical solvents .
2. Ecofriendly Solvent in Organic Chemistry
- Application : CPME is used as an ecofriendly solvent in various synthetic applications, including organometallic chemistry, catalysis, biphasic reactions, oxidations, and radical reactions .
- Method : CPME’s low toxicity, high boiling point, low melting point, hydrophobicity, chemical stability, and ease of recovery and recycling make it suitable for use in a wide range of synthetic applications .
- Results : The use of CPME as a solvent has been found to reduce the environmental impact of fine-chemical synthesis .
3. Extraction
- Application : CPME is used in extraction processes due to its hydrophobic nature .
- Method : Its hydrophobicity allows it to separate and recover from water, reducing emissions and wastewater .
- Results : This leads to more environmentally friendly extraction processes .
4. Polymerization
- Application : CPME is used in polymerization processes .
- Method : Its stability and low heat of vaporization make it suitable for use in polymerization .
- Results : The use of CPME in polymerization can lead to energy savings and safer processes .
5. Crystallization
- Application : CPME is used in crystallization processes .
- Method : Its low solubility in water makes it an effective solvent for crystallization .
6. Surface Coating
- Application : CPME is used in surface coating processes .
- Method : Its hydrophobic nature and stability make it suitable for use in surface coating .
- Results : The use of CPME in surface coating can improve the durability and performance of the coated material .
7. Reactions
- Application : CPME is used in various reactions such as Grignard Reaction, Suzuki Coupling, Buchwald Amination, Metal Reductions (NaBH4, LiAlH4, i-Bu2AlH4), Reactions with n-BuLi, Reactions with Lewis Acid, Friedel Crafts Reactions .
- Method : CPME’s stability and low heat of vaporization make it suitable for use in these reactions .
- Results : The use of CPME in these reactions can lead to energy savings and safer processes .
8. Biotransformations
- Application : CPME is used in biotransformations, as a solvent or cosolvent .
- Method : Its hydrophobic nature and stability make it suitable for use in biotransformations .
- Results : The use of CPME in biotransformations can improve the efficiency and yield of the process .
9. Furan Synthesis
- Application : CPME is used in the synthesis of furans .
- Method : Its stability and low heat of vaporization make it suitable for use in furan synthesis .
- Results : The use of CPME in furan synthesis can lead to energy savings and safer processes .
10. Peptide Synthesis
- Application : CPME is used in peptide synthesis .
- Method : Its stability and low heat of vaporization make it suitable for use in peptide synthesis .
- Results : The use of CPME in peptide synthesis can improve the efficiency and yield of the process .
11. Chromatography
- Application : CPME is used in chromatography .
- Method : Its hydrophobic nature and stability make it suitable for use in chromatography .
- Results : The use of CPME in chromatography can improve the resolution and efficiency of the process .
12. Liquid-Liquid Separations
Safety And Hazards
Specific safety and hazard information for 1-cyclopentyl-N-methyl-methanamine is not readily available in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
将来の方向性
The future directions for the use of 1-cyclopentyl-N-methyl-methanamine are not specified in the search results. Its applications would depend on the specific context in which the compound is being used.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.
特性
IUPAC Name |
1-cyclopentyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-7-4-2-3-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXBMMXDVLSNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963302 | |
| Record name | 1-Cyclopentyl-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-methyl-methanamine | |
CAS RN |
4492-51-7 | |
| Record name | N-Methylcyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4492-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4492-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclopentyl-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanemethanamine, N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



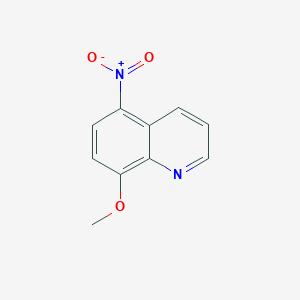

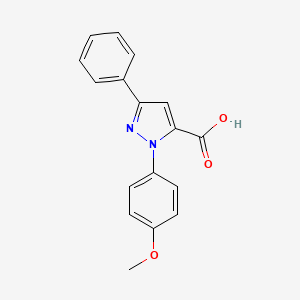
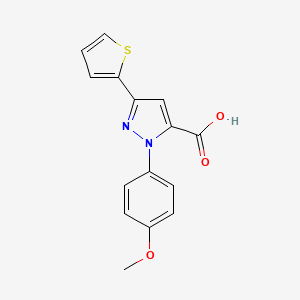
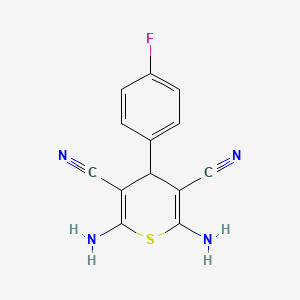
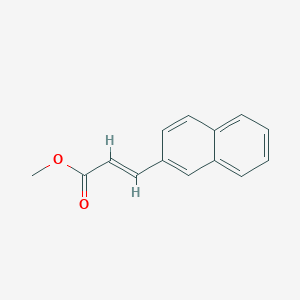
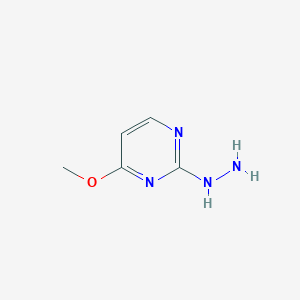
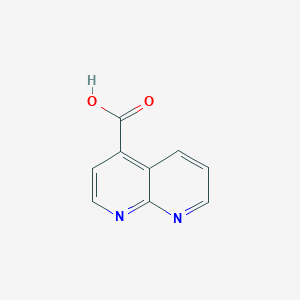

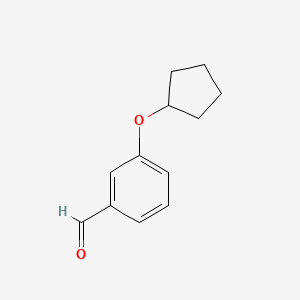
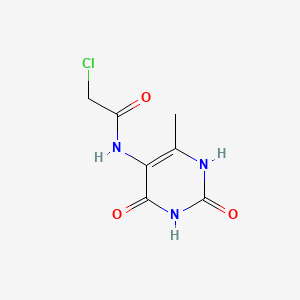

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)
